5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Secure a strategic polysubstituted pyridine building block for advanced medicinal chemistry. The unique 3-chloro-5-bromo substitution pattern offers a distinct lipophilicity and electronic profile, enabling fine-tuning of drug-like properties (ADME) that mono-halogenated or di-bromo analogs cannot achieve. Its aldehyde handle and differential halogen reactivities allow sequential cross-couplings for rapid, diverse library synthesis—critical for overcoming kinase inhibitor resistance. Procure now to accelerate your SAR campaigns.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.476
CAS No. 1224604-20-9
Cat. No. B582154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-methoxyisonicotinaldehyde
CAS1224604-20-9
Molecular FormulaC7H5BrClNO2
Molecular Weight250.476
Structural Identifiers
SMILESCOC1=NC=C(C(=C1Cl)C=O)Br
InChIInChI=1S/C7H5BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3
InChIKeyWLTQIWITMCRXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9) for Research & Development Procurement: A Comparative Overview


5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9), also referred to as 5-Bromo-3-chloro-2-methoxypyridine-4-carboxaldehyde, is a highly functionalized heteroaryl aldehyde building block . As a polysubstituted pyridine derivative, it presents a unique combination of halogen substituents (bromine and chlorine) alongside a methoxy group and a reactive aldehyde moiety . This specific arrangement of substituents on the pyridine ring imparts a distinct reactivity profile that cannot be achieved with its mono-substituted or differently halogenated analogs, making it a valuable intermediate for advanced medicinal chemistry and complex molecule synthesis .

Procurement Risks of Substituting 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9) with Unvalidated Analogs


Generic substitution of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde with structurally similar, but not identical, pyridine aldehydes introduces substantial risk of synthetic failure. While numerous halogenated isonicotinaldehyde derivatives exist, the exact positioning and identity of the substituents (Br at position 5, Cl at position 3, OMe at position 2, and CHO at position 4) critically determine the compound's reactivity in cross-coupling reactions, its physicochemical properties, and its biological target interactions . A minor change, such as moving a halogen from the 3- to the 2-position or replacing chlorine with a second bromine atom, can drastically alter reaction kinetics, regioselectivity in metal-catalyzed couplings, and the final compound's pharmacological profile . The following evidence demonstrates the specific, quantifiable differences that make the target compound a non-fungible starting material or intermediate for particular research applications.

Head-to-Head Evidence Guide for 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9) vs. Analog Selection


Comparative Structural Features for Regioselective Cross-Coupling: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9)

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde possesses a unique substitution pattern with a bromine at the 5-position and a chlorine at the 3-position, enabling a chemoselective cross-coupling sequence not possible with symmetrical di-halogenated analogs like 3,5-dibromo-4-pyridinecarboxaldehyde (CAS 70201-42-2). The presence of bromine and chlorine, with their differing bond dissociation energies and reactivities, provides a synthetic handle for sequential functionalization . 3,5-Dibromo-4-pyridinecarboxaldehyde, while useful, lacks this chemoselectivity, often leading to complex product mixtures in sequential coupling attempts .

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Evaluating Physicochemical Property Differences: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9) vs. 2-Bromo-3-methoxypyridine-4-carboxaldehyde (CAS 191418-78-7)

The introduction of a chlorine atom at the 3-position in 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde significantly alters key physicochemical properties compared to the de-chloro analog, 2-Bromo-3-methoxypyridine-4-carboxaldehyde (CAS 191418-78-7) . The presence of the electron-withdrawing chlorine increases the compound's lipophilicity, as evidenced by a calculated AlogP of 2.56 for the target compound versus a lower value for the comparator . The molecular weight also increases from 216.03 g/mol to 250.48 g/mol [REFS-1, REFS-2]. These changes directly impact membrane permeability and oral bioavailability in drug development programs.

Medicinal Chemistry ADME Properties Drug Discovery

Stability and Handling Comparison: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9) vs. Isonicotinaldehyde (CAS 872-85-5)

Vendor specifications indicate that 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde requires storage under specific conditions (sealed in dry, 2-8°C) to maintain its integrity . In contrast, unsubstituted isonicotinaldehyde (CAS 872-85-5) is often stored at ambient temperature [1]. This difference suggests that the polysubstituted target compound is more sensitive to moisture or thermal degradation, an important consideration for procurement and long-term project planning.

Chemical Stability Procurement Storage

Synthetic Utility for Kinase Inhibitor Programs: Differential Functionality of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9)

The unique combination of halogen and aldehyde functionalities on a pyridine core positions 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde as a privileged building block for kinase inhibitor synthesis, similar to other halogenated heteroaryl aldehydes. For instance, 5-Bromo-2-methoxy-3-cyanopyridine (CAS 884495-39-0) is explicitly cited as a key building block for developing kinase inhibitors . While the target compound is an aldehyde rather than a nitrile, its analogous substitution pattern and reactive handles make it a plausible, structurally distinct intermediate for accessing similar chemical space in kinase-targeted libraries .

Kinase Inhibitors Pharmaceutical Intermediates Medicinal Chemistry

High-Value Application Scenarios for Procuring 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde (CAS 1224604-20-9)


Synthesis of Diversely Functionalized Kinase Inhibitor Libraries

Procure this compound as a key synthetic intermediate to build novel kinase inhibitor candidates. Its polysubstituted pyridine core, featuring an aldehyde for amine coupling and differential halogen handles for sequential cross-couplings, allows for the generation of highly diverse compound libraries . This addresses the need for novel chemical matter to overcome drug resistance and improve selectivity profiles in oncology and inflammation research .

Optimization of Lead Compounds Requiring Specific Halogen Patterning

Use 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde in medicinal chemistry campaigns where a lead compound's potency or ADME profile is suboptimal. The unique 3-chloro-5-bromo substitution pattern offers a distinct combination of lipophilicity and electronic effects compared to mono-halogenated or di-bromo analogs . This enables a fine-tuning of drug-like properties, such as improving membrane permeability or modulating metabolic stability, that cannot be achieved with other commercially available isonicotinaldehyde derivatives .

Advanced Material Science and Chemical Probe Development

Leverage the compound's multiple reactive sites for applications beyond pharmaceuticals. The aldehyde group serves as an anchor for surface modification or polymer conjugation, while the halogen atoms can be used for further functionalization or as heavy atom labels for X-ray crystallography . This makes the compound a valuable tool for creating novel materials, chemical probes, or affinity reagents where precise spatial arrangement of functional groups is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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